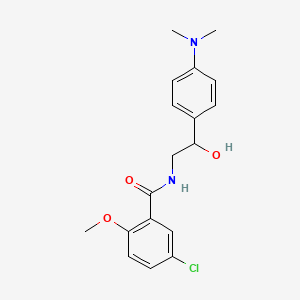
5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methoxybenzamide is a structurally complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simpler benzamide derivatives and introducing various substituents to achieve the desired chemical structure. For instance, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which in turn were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material . Similarly, the synthesis of anti-emetic compounds with dimethylaminoethoxy substituents was achieved in multiple steps from carbon dioxide . These examples suggest that the synthesis of the compound would likely involve a multi-step process, possibly starting from a simple benzamide and introducing the dimethylamino, hydroxyethyl, and methoxy groups in subsequent steps.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the absolute configuration of 5-chloro-2-methoxy-N-phenylbenzamide derivatives was studied using NMR and X-ray crystallography, revealing that the introduction of certain substituents can significantly alter the planarity and three-dimensional configuration of the molecule . This suggests that the molecular structure of 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methoxybenzamide would also be influenced by its substituents, potentially affecting its biological activity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of benzamide derivatives is influenced by their substituents. For instance, the reductive chemistry of a bioreductive drug with a nitro group was studied, showing that the reduction products had varying levels of cytotoxicity . Although the compound does not have a nitro group, the presence of other electron-donating or withdrawing groups would similarly affect its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as molar refractivity and polarizability, can be studied through density and refractive index measurements . These properties are indicative of how the compound interacts with light and other molecules, which is important for understanding its behavior in biological systems. The presence of a dimethylamino group, as seen in related compounds, can contribute to stronger polarizability effects .
Aplicaciones Científicas De Investigación
Chemical Structure and Configuration
Research on similar compounds, such as 5-chloro-2-methoxy-N-phenylbenzamide derivatives, has provided insight into their structural characteristics and absolute configurations. Studies using proton and carbon-13 NMR spectrometry, along with X-ray single crystal diffractometry, have elucidated the 3D structural configurations of these compounds. The introduction of different groups adjacent to the amide group and the replacement of the methoxy group with a hydroxy group significantly affect their planarity and reactivity, suggesting applications in designing molecules with specific properties for medicinal use (Galal et al., 2018).
Chemical Behavior and Reactivity
The reductive chemistry of related cytotoxic compounds has been studied to understand their selective toxicity for hypoxic cells. This research provides insights into the chemical behavior of benzamide derivatives under reductive conditions, potentially guiding the development of novel therapeutic agents targeting hypoxic tumor cells (Palmer et al., 1995).
Pharmacological Applications
Some derivatives of the chemical structure have been explored for their pharmacological properties, such as serotonin and noradrenaline reuptake inhibition. These studies offer a foundation for developing new therapeutic agents for neurological disorders (Ferris et al., 1995).
Antimicrobial and Anticonvulsant Effects
Research into the antimicrobial activity of sulfonamides containing similar benzamide scaffolds has shown efficacy against various bacterial and mycobacterial strains. This highlights the potential for developing new antimicrobial agents based on these chemical structures (Krátký et al., 2012). Additionally, derivatives have been evaluated for their anticonvulsant activity, indicating the possibility of discovering new treatments for epilepsy (Faizi et al., 2017).
Mecanismo De Acción
The mechanism of action of this compound would depend on its biological target. The benzamide group is a common feature in many pharmaceutical drugs and can interact with various biological targets. The dimethylamino group could potentially participate in ionic interactions with biological targets .
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-21(2)14-7-4-12(5-8-14)16(22)11-20-18(23)15-10-13(19)6-9-17(15)24-3/h4-10,16,22H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSBQMDLJAHLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2523453.png)
![3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2523456.png)
![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/no-structure.png)
![1-(4-chlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2523461.png)
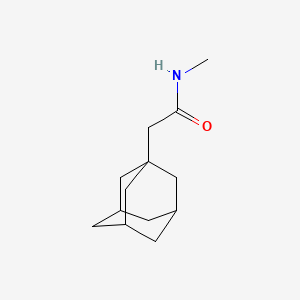
![6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2523465.png)
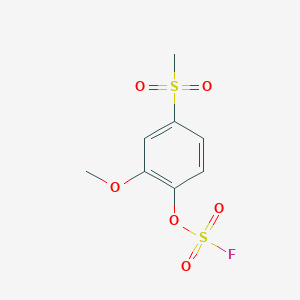

![Ethyl 2-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523469.png)
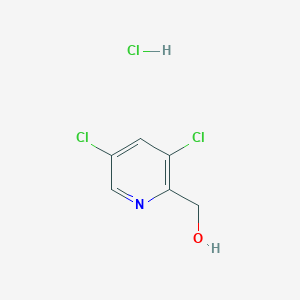
![(4-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523471.png)
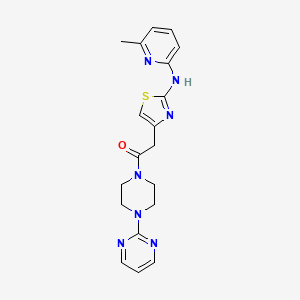
![1'-(5-chloro-2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2523474.png)
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B2523476.png)